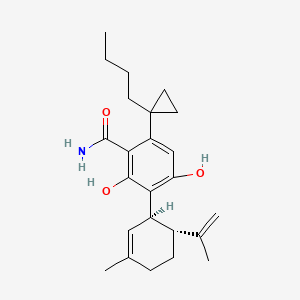

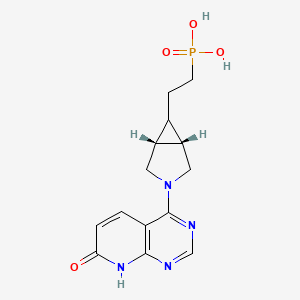

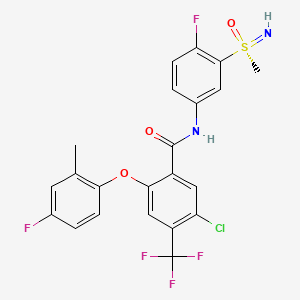

CB2R/5-HT1AR agonist 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthetic routes and reaction conditions for CB2R/5-HT1AR agonist 1 involve multiple steps. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) . Industrial production methods are not explicitly detailed in the available literature.

Chemical Reactions Analysis

CB2R/5-HT1AR agonist 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although the exact reagents and products are not detailed.

Reduction: Similar to oxidation, reduction reactions can occur, but specific details are not provided.

Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions are not explicitly mentioned in the available literature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CB2R/5-HT1AR agonist 1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the interactions and effects of dual receptor agonists.

Biology: Investigated for its role in modulating neurotransmitter systems and its effects on anxiety and depression.

Medicine: Explored as a potential therapeutic agent for treating anxiety, depression, and other central nervous system disorders

Industry: Utilized in the development of new pharmacological agents targeting CB2 and 5-HT1A receptors.

Mechanism of Action

CB2R/5-HT1AR agonist 1 exerts its effects by binding to and activating both CB2 and 5-HT1A receptors. The activation of CB2 receptors primarily affects the immune system, reducing inflammation and modulating immune responses . Activation of 5-HT1A receptors influences neuromodulation, decreasing blood pressure and heart rate, and inducing peripheral vasodilation . These combined effects contribute to the compound’s anti-anxiety and anti-depressive properties.

Comparison with Similar Compounds

CB2R/5-HT1AR agonist 1 is unique due to its dual agonist activity on both CB2 and 5-HT1A receptors. Similar compounds include:

SB-649915: A dual 5-HT1A receptor and serotonin transporter ligand.

Vortioxetine: An antidepressant with multimodal activity, including 5-HT1A receptor agonism.

Venlafaxine: A serotonin-norepinephrine reuptake inhibitor with some activity on 5-HT1A receptors.

These compounds highlight the uniqueness of this compound in targeting both CB2 and 5-HT1A receptors simultaneously.

Properties

Molecular Formula |

C24H33NO3 |

|---|---|

Molecular Weight |

383.5 g/mol |

IUPAC Name |

6-(1-butylcyclopropyl)-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzamide |

InChI |

InChI=1S/C24H33NO3/c1-5-6-9-24(10-11-24)18-13-19(26)20(22(27)21(18)23(25)28)17-12-15(4)7-8-16(17)14(2)3/h12-13,16-17,26-27H,2,5-11H2,1,3-4H3,(H2,25,28)/t16-,17+/m0/s1 |

InChI Key |

LHZJDQKOCOLSNK-DLBZAZTESA-N |

Isomeric SMILES |

CCCCC1(CC1)C2=CC(=C(C(=C2C(=O)N)O)[C@@H]3C=C(CC[C@H]3C(=C)C)C)O |

Canonical SMILES |

CCCCC1(CC1)C2=CC(=C(C(=C2C(=O)N)O)C3C=C(CCC3C(=C)C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

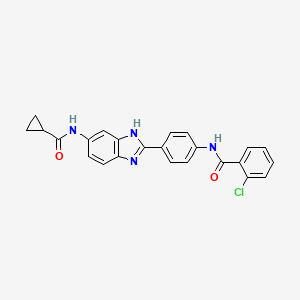

![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)

![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)

![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)

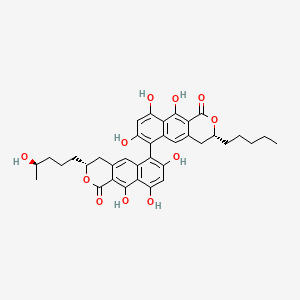

![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)

![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)

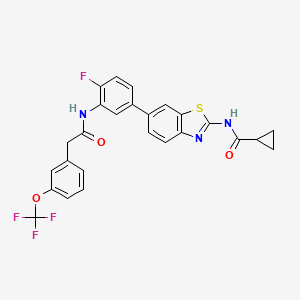

![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)